molecular formula C16H20N4O2 B6543785 3-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 903350-15-2

3-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6543785
CAS No.: 903350-15-2
M. Wt: 300.36 g/mol
InChI Key: PVNCLZLFICDPFG-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields This compound features a tetrahydropyrimidine-2,4-dione core, substituted with a 4-methylphenyl group and a 4-methylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyrimidine-2,4-dione core This can be achieved through the cyclization of appropriate precursors, such as urea and β-keto esters, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its interactions with biological macromolecules can be studied to understand its potential as a bioactive compound.

  • Medicine: It may have therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: Its unique chemical properties make it useful in various industrial applications, including material science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methylphenylpropan-1-amine: Similar in structure but lacks the piperazin-1-yl group.

  • 3-(4-Methylphenyl)propionic acid: Another derivative with a different functional group.

Uniqueness: The presence of the 4-methylpiperazin-1-yl group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

This compound's multifaceted nature and potential applications make it a valuable subject of study for researchers across various disciplines. Its synthesis, reactions, and applications highlight its importance in advancing scientific knowledge and technological development.

Properties

IUPAC Name

3-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-3-5-13(6-4-12)20-15(21)11-14(17-16(20)22)19-9-7-18(2)8-10-19/h3-6,11H,7-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNCLZLFICDPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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